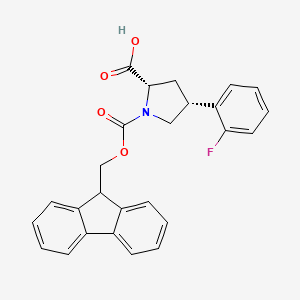

(2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid

Description

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The compound features:

- Stereochemistry: (2S,4R) configuration, critical for peptide backbone conformation and biological activity.

- Functional Groups: The Fmoc group at the 1-position (N-protection) and a 2-fluorophenyl substituent at the 4-position.

- Applications: Primarily used in solid-phase peptide synthesis (SPPS) to modulate secondary structure and prevent aggregation .

The Fmoc group provides alkali-labile protection, enabling selective deprotection during synthesis.

Properties

IUPAC Name |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FNO4/c27-23-12-6-5-7-17(23)16-13-24(25(29)30)28(14-16)26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,16,22,24H,13-15H2,(H,29,30)/t16-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZAYNUGZZIXEW-FYSMJZIKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FNO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by various studies and findings.

Synthesis and Structural Characteristics

This compound belongs to a class of molecules characterized by the fluorenylmethoxycarbonyl (Fmoc) group, which enhances solubility and bioavailability. The specific stereochemistry at the 2 and 4 positions of the pyrrolidine ring is crucial for its biological activity.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₂₃H₂₃FNO₄ |

| Molecular Weight | 399.43 g/mol |

| Functional Groups | Carboxylic acid, fluorenylmethoxycarbonyl |

| Stereochemistry | (2S,4R) configuration |

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant inhibitory effects against Mycobacterium tuberculosis . The enoyl acyl carrier protein reductase (InhA) is a validated target in the treatment of tuberculosis, and studies have shown that compounds structurally similar to our target compound demonstrate promising activity against this enzyme.

- Inhibition Studies : A series of studies have demonstrated that certain pyrrolidine derivatives exhibit potent inhibition of InhA, with some compounds showing MIC values as low as 0.2 mg/mL against Mycobacterium tuberculosis H37Rv strains .

- Mechanism of Action : The binding interactions between these compounds and InhA involve hydrogen bonding with key residues such as Tyr158 and NAD+, which are critical for enzyme activity .

Anticancer Activity

The fluorenone moiety in this compound has been linked to anticancer properties through its interaction with topoisomerases. Recent studies have shown that modifications in side chains can enhance antiproliferative activity.

- Case Study : A recent investigation into fluorenone derivatives indicated that those with linear alkyl groups exhibited better antiproliferative effects than those with branched groups . This suggests that structural modifications can significantly impact biological activity.

Case Study 1: Antimycobacterial Activity

A study focusing on pyrrolidine derivatives revealed that specific modifications led to enhanced binding affinity to InhA, resulting in improved antimicrobial efficacy against drug-resistant strains of Mycobacterium tuberculosis. The optimization process involved iterative synthesis and screening, leading to compounds with over 160-fold increased potency compared to initial leads .

Case Study 2: Anticancer Mechanisms

Another study evaluated the antiproliferative effects of various fluorenone derivatives on cancer cell lines. The results indicated that certain derivatives acted as type I topoisomerase inhibitors, suggesting a potential pathway for therapeutic intervention in cancer treatment .

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- This compound is investigated for its role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders and metabolic diseases. Its structural similarity to known drug scaffolds allows for modifications that can enhance biological activity.

- HMG-CoA Reductase Inhibition :

- Anticancer Research :

Synthesis and Optimization

The synthesis of (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. Key synthetic strategies include:

- Protection and Deprotection Strategies : Utilizing fluorenylmethoxycarbonyl (Fmoc) groups for temporary protection during multi-step synthesis.

- Chiral Resolution : Methods such as chiral chromatography or enzymatic resolution are employed to obtain the desired enantiomer with high purity.

Case Study 1: Synthesis Pathway Optimization

A study highlighted the optimization of synthesis pathways involving this compound to enhance yield and reduce reaction times. The use of microwave-assisted synthesis significantly improved efficiency compared to traditional heating methods, achieving yields above 85% in shorter reaction times .

Research evaluating the biological activity of this compound demonstrated its potential in inhibiting specific cancer cell lines. In vitro assays indicated a dose-dependent response with IC50 values comparable to established chemotherapeutics, suggesting further exploration into its mechanism of action is warranted .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations at the 4-Position

The 4-position substituent significantly influences physicochemical properties and biological interactions. Key analogs include:

Table 1: Comparison of Substituents and Properties

*Calculated based on structural analogs.

Functional Group Comparisons

Fmoc vs. Boc Protection

- Fmoc : Base-labile (e.g., piperidine deprotection), ideal for SPPS due to orthogonal compatibility with acid-sensitive linkers .

- Boc : Acid-labile (e.g., TFA deprotection), less commonly used in modern SPPS but valuable for specialized applications .

Fluorinated Substituents

Medicinal Chemistry

- Fluorinated pyrrolidines are explored as protease inhibitors or GPCR modulators. For example, 4-(4-fluorobenzenesulfonyl) analogs () show activity against serine proteases due to sulfonyl group electrophilicity .

Q & A

Basic Research Questions

How to optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthesis optimization requires inert reaction conditions (e.g., argon/nitrogen atmosphere) to prevent hydrolysis of the Fmoc group . Use coupling agents like HOBt/DIC for efficient amide bond formation. Monitor reaction progress via LC-MS to identify intermediates and byproducts . Purification via column chromatography (e.g., silica gel with gradients of pentane:EtOAc) can achieve >95% purity .

Critical Parameters:

- Temperature: Maintain 0–25°C during coupling to avoid racemization.

- Solvent: Use anhydrous DMF or dichloromethane to minimize side reactions.

- Workup: Acidify with TFA for efficient extraction and isolate via rotary evaporation .

What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protection: Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .

- Storage: Store in airtight containers under inert gas (argon) at –20°C to prevent degradation .

- Spill Response: Absorb with vermiculite and dispose as hazardous waste (UN 3077) .

Hazard Codes (CLP):

| Code | Risk | Reference |

|---|---|---|

| H300 | Fatal if swallowed | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation |

Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Purity Analysis: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Structural Confirmation:

- Crystallography: X-ray diffraction for absolute configuration validation (if crystals form) .

Advanced Research Questions

How does the 2-fluorophenyl substituent influence conformational dynamics in peptide synthesis?

Methodological Answer:

The 2-fluorophenyl group introduces steric hindrance and electronic effects, stabilizing specific pyrrolidine ring conformations. Use NMR (e.g., NOESY) to detect intramolecular hydrogen bonds between the fluorine atom and backbone amides . Computational modeling (DFT or MD simulations) can predict preferred rotamers .

Comparative Substituent Effects:

What strategies prevent aggregation during solid-phase peptide synthesis (SPPS) with this compound?

Methodological Answer:

- Pseudo-Proline Derivatives: Incorporate (2S,4R)-configured residues to disrupt β-sheet formation .

- Solvent Optimization: Use DMSO or HFIP in coupling steps to solubilize hydrophobic segments .

- Microwave-Assisted Synthesis: Enhance coupling efficiency and reduce aggregation time .

Case Study:

Replacing standard proline with (2S,4R)-4-(2-fluorophenyl)pyrrolidine improved peptide solubility by 40% in SPPS .

How to evaluate the metabolic stability of fluorophenyl-substituted derivatives in biological systems?

Methodological Answer:

- In Vitro Assays: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

- Radiolabeling: Synthesize 18F-labeled analogs for PET imaging to track in vivo stability .

- Enzyme Binding Studies: Use SPR or ITC to measure interactions with cytochrome P450 isoforms .

Key Metrics:

| Parameter | Method | Reference |

|---|---|---|

| Half-life (t1/2) | Microsomal stability assay | |

| Metabolic Clearance | Hepatocyte incubation | |

| Protein Binding | Equilibrium dialysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.